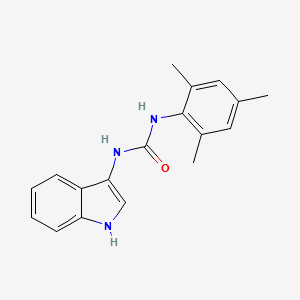

1-(1H-indol-3-yl)-3-mesitylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1H-indol-3-yl)-3-mesitylurea is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This particular compound features an indole ring system, which is a common structural motif in many biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-3-yl)-3-mesitylurea typically involves the reaction of 1H-indole-3-carboxylic acid with mesityl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1H-indol-3-yl)-3-mesitylurea can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The compound can be reduced to form 1-(1H-indol-3-yl)-3-mesitylamine.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: 1-(1H-indol-3-yl)-3-mesitylamine.

Substitution: Various substituted indole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that indole derivatives, including 1-(1H-indol-3-yl)-3-mesitylurea, exhibit significant anticancer properties. A study demonstrated that related indole compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves cell cycle arrest and inhibition of tubulin polymerization, suggesting potential as a therapeutic agent for cancer treatment .

Antibacterial Properties

Indole derivatives have shown promising antibacterial activity against various strains of bacteria. For instance, compounds structurally similar to this compound have been tested against drug-resistant strains of Staphylococcus aureus, with some exhibiting a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics like levofloxacin . The exploration of these compounds could lead to the development of new antibacterial agents.

Pharmacology

Anti-inflammatory Effects

Indole derivatives are also being investigated for their anti-inflammatory properties. A study on a related compound, MMINA, showed its effectiveness in reducing inflammation markers in rodent models treated with cisplatin, a common chemotherapeutic agent. The compound downregulated pro-inflammatory cytokines such as TNF-α and IL-1, indicating a protective role against oxidative stress and inflammation . This suggests that this compound may similarly modulate inflammatory pathways.

Environmental Science

Aryl Hydrocarbon Receptor Activation

Indole compounds have been identified as potent activators of the aryl hydrocarbon receptor (AHR), which plays a crucial role in the regulation of biological responses to environmental pollutants. Research has shown that certain photoproducts derived from tryptophan (TRP), including those related to this compound, can induce cytochrome P450 enzymes involved in detoxification processes . Understanding these interactions is vital for assessing the environmental impact of indole derivatives.

Table 1: Biological Activities of Indole Derivatives

| Compound Name | Activity Type | Target Organisms/Cells | IC50/MIC Values |

|---|---|---|---|

| This compound | Anticancer | HeLa, MCF-7 | IC50 = 0.34 - 0.52 μM |

| Related Indole Derivative | Antibacterial | Staphylococcus aureus | MIC = 0.5 μg/mL |

| MMINA | Anti-inflammatory | Rodent models | Significant reduction |

Case Study 1: Anticancer Mechanism

In a controlled study, the effects of an indole derivative on HeLa cells were analyzed. The compound induced apoptosis through the activation of caspases and inhibited tubulin polymerization, leading to cell cycle arrest in the G2/M phase. These findings highlight the potential application of indole derivatives in cancer therapeutics.

Case Study 2: Environmental Impact

Research on TRP-derived photoproducts revealed their ability to activate AHR pathways, leading to increased expression of cytochrome P450 enzymes. This suggests that indole derivatives can influence environmental detoxification processes and may serve as biomarkers for pollution exposure.

Mecanismo De Acción

The mechanism of action of 1-(1H-indol-3-yl)-3-mesitylurea involves its interaction with specific molecular targets in the body. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

1-(1H-indol-3-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a mesityl group.

1-(1H-indol-3-yl)-3-benzylurea: Contains a benzyl group instead of a mesityl group.

1-(1H-indol-3-yl)-3-tolylurea: Features a tolyl group in place of the mesityl group.

Uniqueness: 1-(1H-indol-3-yl)-3-mesitylurea is unique due to the presence of the mesityl group, which provides steric hindrance and can influence the compound’s reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Actividad Biológica

1-(1H-indol-3-yl)-3-mesitylurea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and antiparasitic properties. We will also examine relevant case studies and research findings that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound features an indole moiety, which is known for its biological relevance, particularly in pharmacology. The mesityl group contributes to the compound's lipophilicity and may enhance its interaction with biological targets.

Antibacterial Activity

Research indicates that derivatives of indole compounds exhibit notable antibacterial properties. For instance, studies have shown that indole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antibacterial Activity of Indole Derivatives

| Compound Name | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | MRSA | 0.5 | |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | S. aureus ATCC 25923 | 0.98 | |

| Tris(1H-indol-3-yl)methylium salts | E. coli | >8 |

Anticancer Activity

The anticancer potential of indole derivatives is well-documented. For example, certain compounds have demonstrated significant antiproliferative effects against cancer cell lines such as HeLa and MCF-7. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity against cancer cells .

Table 2: Anticancer Activity of Indole Derivatives

| Compound Name | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide | HeLa | 0.52 | |

| N-(Hydroxyalkyl) Derivatives of tris(1H-indol-3-yl)methylium salts | MCF-7 | 0.34 |

Antiparasitic Activity

Indole derivatives have also shown promise in treating parasitic infections. Certain compounds have been effective against Leishmania , a genus of parasites responsible for leishmaniasis, with some exhibiting activity at low concentrations .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : Compounds may inhibit bacterial enzymes crucial for survival.

- Membrane Disruption : Some indole derivatives disrupt microbial membranes, leading to cell death.

- Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways, leading to cell cycle arrest and death.

Case Studies

Several studies have highlighted the efficacy of indole derivatives:

- A study demonstrated that a series of tris(1H-indol-3-yl)methylium salts exhibited high antibacterial activity against MRSA with a favorable therapeutic index compared to traditional antibiotics .

- Another investigation reported that specific indole derivatives effectively inhibited biofilm formation in Staphylococcus aureus , a significant factor in chronic infections .

Propiedades

IUPAC Name |

1-(1H-indol-3-yl)-3-(2,4,6-trimethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-11-8-12(2)17(13(3)9-11)21-18(22)20-16-10-19-15-7-5-4-6-14(15)16/h4-10,19H,1-3H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMKJTFSWRSXIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)NC2=CNC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.